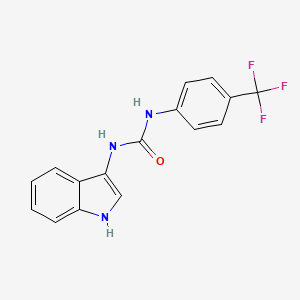
1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of urea derivatives and is known for its unique chemical properties, which make it an ideal candidate for a wide range of applications. In
科学的研究の応用
In vitro and in vivo Metabolism of Soluble Epoxide Hydrolase Inhibitors
A potent soluble epoxide hydrolase (sEH) inhibitor, closely related to the compound of interest, has shown significant applications in modulating inflammation and protecting against conditions such as hypertension, neuropathic pain, and neurodegeneration. The metabolism of these inhibitors has been a crucial aspect of their study, providing insights into their safety and effectiveness. Metabolites identified through LC-MS/MS methods have offered a deeper understanding of their biological processing, critical for translating preclinical pharmacokinetics to human applications, potentially facilitating the clinical development of sEH inhibitors (Wan et al., 2019).
Nature of Urea-Fluoride Interaction
Research into the interactions between urea derivatives and various anions has revealed the stability of complexes formed through hydrogen bonding. The study provides insights into the chemical nature of these interactions, especially with fluoride ions leading to urea deprotonation. This understanding is essential for applications in chemical synthesis and the development of new chemical entities (Boiocchi et al., 2004).
Molecular Rearrangement and Derivative Synthesis
The rearrangement of 1-substituted indole and urea derivatives under specific conditions has paved the way for creating new indole and imidazolinone derivatives. These findings have implications for synthetic chemistry, offering novel pathways for designing and synthesizing bioactive molecules with potential therapeutic applications (Klásek et al., 2007).
Metal-Controlled Assembly and Selectivity
Studies have demonstrated the ability of certain urea-based compounds to form complexes with metals, which act as anion receptors. This selectivity and the capability to form stable complexes have significant implications in the fields of catalysis, environmental chemistry, and the design of new materials with specific ion recognition properties (Amendola et al., 2006).
Anion Tuning of Rheology and Gelation
Research into the rheology and gelation properties of urea derivatives highlights the influence of anions on the physical properties of hydrogels. These findings are critical for the development of materials with tailored mechanical properties, with potential applications in drug delivery, tissue engineering, and as biomaterials (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(1H-indol-3-yl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-5-7-11(8-6-10)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKFNFIZQPOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
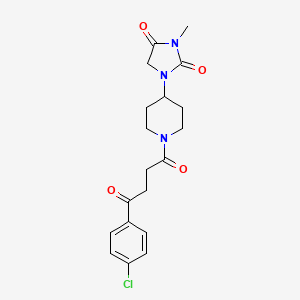
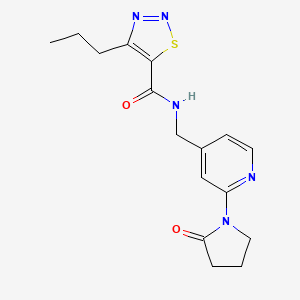
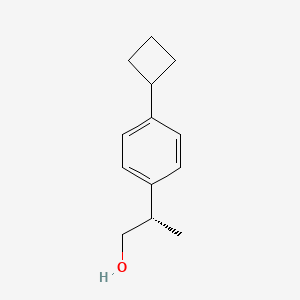
![4-butyl-N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2740585.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2740587.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2740589.png)
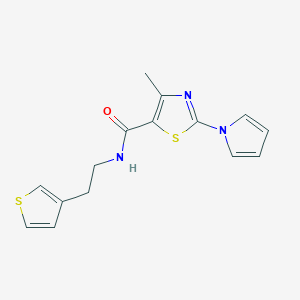
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
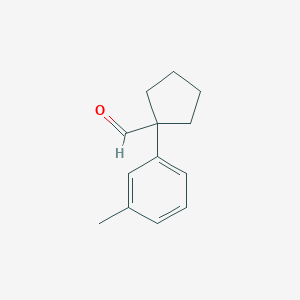
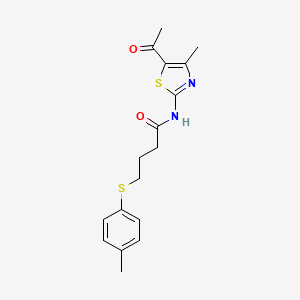
![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)
